3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structural Features and IUPAC Nomenclature Analysis
The compound’s IUPAC name systematically describes its molecular architecture:
- Core scaffold : A 4H-pyrido[1,2-a]pyrimidin-4-one system, a bicyclic framework comprising fused pyridine and pyrimidinone rings. The pyridopyrimidinone moiety is substituted at position 9 with a methyl group and at position 2 with a (1-hydroxybutan-2-yl)amino group.
- Thiazolidinone component : A 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene unit, which adopts an envelope conformation with sulfur as the flap. The Z-configuration of the methylidene bridge (-CH=) at position 5 ensures spatial alignment with the pyridopyrimidinone core.
Key Structural Attributes:
The (1-hydroxybutan-2-yl)amino side chain introduces stereochemical complexity, with potential for intramolecular hydrogen bonding between the hydroxyl and thioxo groups.
Position Within Heterocyclic Chemistry: Thiazolidinone-Pyridopyrimidinone Hybrid Systems
This compound belongs to a class of hybrid heterocycles that merge thiazolidinone and pyridopyrimidinone pharmacophores, leveraging the bioactivity of both systems:
Thiazolidinone Contributions:
Pyridopyrimidinone Contributions:
- Planar aromaticity : Enhances π-π stacking with nucleic acids or enzyme active sites.
- Hydrogen-bonding capacity : The pyrimidinone carbonyl and pyridine nitrogen act as hydrogen-bond acceptors.
Comparative Analysis of Hybrid Systems:
The current compound’s hybrid structure combines the rigidity of pyridopyrimidinone with the modularity of thiazolidinone, a strategy increasingly adopted in kinase inhibitor design.
Historical Context of Bicyclic Thiazole-Pyrimidine Derivatives in Medicinal Chemistry
Bicyclic thiazole-pyrimidine derivatives have evolved as privileged scaffolds in drug discovery:
Developmental Timeline:
- Early analogs (1980s–2000s) : Simplified thiazole-pyrimidine hybrids explored for antibacterial activity.
- Modern derivatives (2010s–present) : Incorporation of sulfonyl groups (e.g., 2-(3-methylsulfonylphenyl)-1,3-thiazolidin-4-one) and extended π-systems (e.g., pyrido[2,3-d]pyrimidines) to enhance target affinity.
Pharmacological Milestones:
- Anticancer agents : Pyrido[2,3-d]pyrimidinones inhibit dihydrofolate reductase (IC₅₀ <1 μM in some analogs).
- Antioxidants : Thiazolidinone derivatives exhibit radical scavenging (e.g., DPPH inhibition up to 85% at 100 μM).
- Antiviral leads : Triazolopyrimidines show activity against HCV and SSPE.
The compound under discussion represents a next-generation derivative, integrating a benzyl-thioxo thiazolidinone with a methylated pyridopyrimidinone core. This design aligns with trends toward multitarget ligands, as seen in recent quinoline-pyridopyrimidine hybrids.
Properties
Molecular Formula |
C24H24N4O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-3-17(14-29)25-20-18(22(30)27-11-7-8-15(2)21(27)26-20)12-19-23(31)28(24(32)33-19)13-16-9-5-4-6-10-16/h4-12,17,25,29H,3,13-14H2,1-2H3/b19-12- |
InChI Key |
CBIORHWQXDOQIW-UNOMPAQXSA-N |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido-pyrimidinone core structure. This compound is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.57 g/mol. The structure incorporates various functional groups, including thiazolidine and pyrimidine derivatives, which are known to influence biological activity.
Biological Activities
Research has indicated that compounds with structural similarities to the target molecule exhibit a range of biological activities. Below are some notable activities associated with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Allylthiazolidine | Thiazolidine ring | Antimicrobial |
| Pyrido[1,2-a]pyrimidine | Pyridine and pyrimidine rings | Antitumor |
| Benzylamine Derivative | Amino group on benzene | Enzyme inhibition |
These activities suggest that the target compound may also possess significant biological properties, warranting further investigation.
Antimicrobial Activity
A series of thiazolidinone derivatives have demonstrated promising antimicrobial effects. Studies show that certain derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Antitumor Potential
Compounds containing a pyrido-pyrimidinone structure have been evaluated for their antitumor properties. For instance, derivatives have shown inhibition of cancer cell proliferation with IC50 values in the nanomolar range against various cancer cell lines . This suggests that the target compound may interact with critical cellular pathways involved in tumor growth.
Case Studies and Research Findings
- Study on Thiazolidinone Derivatives : Research demonstrated that thiazolidinone derivatives exhibited significant antibacterial and antifungal activities, with some compounds outperforming established antibiotics .
- Anticancer Activity Assessment : A study focusing on pyrido-pyrimidinone derivatives revealed their potential as PARP inhibitors, which are crucial in cancer therapy. The compounds displayed IC50 values comparable to leading anticancer drugs .
- Inflammatory Response Modulation : Certain analogs of the target compound have shown efficacy in reducing inflammatory responses in animal models, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of the compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of functional groups such as thiazolidine may facilitate binding to enzyme active sites, inhibiting their function.
- Cell Membrane Interaction : The hydrophobic regions of the molecule may enhance its ability to penetrate cell membranes, affecting intracellular processes.
Scientific Research Applications
Computational Properties
The computed properties of the compound reveal a molecular weight of approximately 553.7 g/mol, with notable characteristics such as a high lipophilicity (XLogP3-AA = 4.3) and multiple hydrogen bond acceptors, which may influence its pharmacokinetic properties .
Anticancer Activity
Research indicates that compounds similar to 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies on related thiazolidinone compounds have demonstrated their ability to reduce leukocyte recruitment during inflammatory responses in animal models. This suggests that the compound may be useful in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Antimicrobial Activity
There is emerging evidence that thiazolidinone derivatives possess antimicrobial activity against a range of pathogens. The structural features of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one may enhance its efficacy against resistant strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Interaction with Biological Targets
The mechanisms through which this compound exerts its effects are likely multifaceted. It may interact with specific enzymes or receptors involved in cell signaling pathways critical for cancer progression or inflammation. For instance, the thiazolidinone core can inhibit certain kinases or transcription factors that are pivotal in these processes.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Research into similar compounds indicates that modifications to the structure can enhance solubility and bioavailability, which are crucial for effective drug delivery .
In Vivo Studies
Recent studies involving animal models have shown promising results regarding the efficacy of related thiazolidinone compounds in reducing tumor size and improving survival rates in cancer-bearing mice. These findings support the hypothesis that structural analogs of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one could be developed into effective anticancer therapies .
Comparison with Similar Compounds
Structural Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
The target compound belongs to a family of pyrido[1,2-a]pyrimidin-4-one derivatives with variable substituents at positions 2 and 3. Key analogs include:
Key Observations :
Comparison with Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compounds with pyrazolo[3,4-d]pyrimidin-4-one cores () exhibit structural and functional similarities:
| Compound ID | Core Structure | R5 (Position 5) | R6 (Position 6) | Biological Activity | Reference |
|---|---|---|---|---|---|
| 10a () | Pyrazolo[3,4-d]pyrimidin-4-one | (4-Oxo-3-phenylthiazolidin-2-ylidene)amino | Methyl | Anti-inflammatory |
Key Differences :
- Substituents: The thiazolidinone ring in 10a is phenyl-substituted, which may enhance hydrophobic interactions compared to the benzyl group in the target compound .
Comparison with Chromeno-Pyrimidine and Thieno-Pyridine Derivatives
Chromeno-pyrimidines () and thieno-pyridines () share heterocyclic frameworks but differ in core structure:
Key Observations :
- The chromeno-pyrimidine in includes a piperidine group, which could improve blood-brain barrier penetration relative to the target compound’s hydroxybutyl group .
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves multi-step reactions, starting with the formation of the thiazolidinone ring followed by coupling with the pyrido[1,2-a]pyrimidin-4-one moiety. Key steps include:
- Thiazolidinone formation : Reacting benzylamine derivatives with mercaptoacetic acid under acidic conditions .
- Pyrido-pyrimidinone assembly : Utilizing Knoevenagel condensation to introduce the (Z)-configured methylidene group .
- Solvents and catalysts : Dimethyl sulfoxide (DMSO) or acetonitrile as solvents, with Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
Q. How can the compound’s structure be rigorously characterized?
Employ a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the Z-configuration of the methylidene group and substituent positions .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): To resolve stereochemical ambiguities .
Q. What biological activities have been preliminarily reported?
Studies on structurally analogous compounds suggest:
- Antimicrobial activity : Against Gram-positive bacteria via inhibition of cell wall synthesis enzymes .
- Antioxidant effects : Scavenging of free radicals in vitro, measured via DPPH or ABTS assays .
- Anti-inflammatory potential : Modulation of COX-2 or NF-κB pathways in macrophage models .
Q. Which analytical methods ensure purity assessment?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- TLC : Monitoring reaction progress using silica gel plates and ethyl acetate/hexane mobile phases .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Systematic optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., BF₃·Et₂O) to accelerate thiazolidinone ring closure .
- Solvent polarity adjustment : Using DMSO for polar intermediates and acetonitrile for non-polar steps .
- Temperature control : Maintaining 60–80°C during condensation to minimize side reactions .
Q. What are the key challenges in synthesizing this compound?
Major hurdles involve:
- Steric hindrance : Bulky substituents (e.g., benzyl groups) slowing down coupling reactions .
- Isomer control : Ensuring Z-configuration of the methylidene group via strict reaction stoichiometry .
- Purification difficulties : Using column chromatography with gradient elution to separate closely related byproducts .
Q. How to design experiments for elucidating its mechanism of action?
- Enzyme inhibition assays : Test interactions with bacterial dihydrofolate reductase (DHFR) or human kinases .
- Molecular docking : Computational modeling to predict binding affinities for targets like COX-2 .
- In vivo pharmacokinetics : Radiolabel the compound to track absorption/distribution in rodent models .
Q. How can contradictions in biological data be resolved?
Address discrepancies by:
- Purity verification : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven effects .
- Orthogonal assays : Compare results from enzyme inhibition (e.g., MIC) vs. cell viability (MTT) assays .
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate specific vs. nonspecific effects .
Q. What structural features drive its bioactivity? (SAR Insights)
Comparative studies of analogs highlight:
| Substituent | Impact on Activity | Source |
|---|---|---|
| Benzyl (thiazolidinone) | Enhances antimicrobial potency | |
| 1-Hydroxybutan-2-yl | Improves solubility and metabolic stability | |
| Pyrido-pyrimidinone core | Critical for intercalation with DNA/RNA |
Q. How stable is the compound under physiological conditions?
Conduct stability studies:
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) for 24h .
- Light/heat sensitivity : Monitor decomposition via HPLC under accelerated storage conditions (40°C, 75% RH) .
Methodological Notes
- Data Integration : Structural and synthetic insights were cross-referenced from peer-reviewed studies (e.g., ).
- Advanced Techniques : Multicomponent reactions (MCRs) and flow microreactor systems are recommended for scalable synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
